molecular formula C18H20N2 B14240276 1-[(9H-Fluoren-9-YL)methyl]piperazine CAS No. 345925-36-2

1-[(9H-Fluoren-9-YL)methyl]piperazine

Cat. No.: B14240276
CAS No.: 345925-36-2
M. Wt: 264.4 g/mol
InChI Key: BPFXGQDQQHXQIA-UHFFFAOYSA-N
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Description

1-[(9H-Fluoren-9-YL)methyl]piperazine is a chemical compound that features a piperazine ring bonded to a fluorenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-YL)methyl]piperazine typically involves the reaction of fluorenylmethyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-YL)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(9H-Fluoren-9-YL)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in fluorescence microscopy.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-YL)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorenylmethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperazine ring can interact with different pathways, modulating their activity and resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(9H-Fluoren-9-YL)methyl]piperidine
  • 9-Fluorenylmethyl chloroformate
  • 9-Fluorenylmethoxycarbonyl chloride

Uniqueness

1-[(9H-Fluoren-9-YL)methyl]piperazine is unique due to its combination of the fluorenylmethyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for use in more diverse and demanding environments .

Properties

CAS No.

345925-36-2

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethyl)piperazine

InChI

InChI=1S/C18H20N2/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)18(16)13-20-11-9-19-10-12-20/h1-8,18-19H,9-13H2

InChI Key

BPFXGQDQQHXQIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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